molecular formula C17H28BrNO2 B1652834 N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide CAS No. 1609406-83-8

N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide

Cat. No.: B1652834
CAS No.: 1609406-83-8
M. Wt: 358.3
InChI Key: JGUBCLYRCPAEOA-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide (CAS: 1609406-83-8) is a synthetic organic compound with a molecular formula of C₁₇H₂₇NO₂·HBr and a molecular weight of 358 g/mol . It features a cycloheptanamine core linked via an ethyl chain to a 3,4-dimethoxyphenyl group, with hydrobromic acid as the counterion. Key physicochemical properties include a LogP of 3.83, indicating moderate lipophilicity, and six rotatable bonds, suggesting conformational flexibility. The compound is supplied as a solid with 95% purity and is categorized as achiral . Its structural uniqueness lies in the combination of a seven-membered cycloheptane ring and methoxy-substituted aromatic moiety, which differentiates it from simpler phenethylamine derivatives.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cycloheptanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.BrH/c1-19-16-10-9-14(13-17(16)20-2)11-12-18-15-7-5-3-4-6-8-15;/h9-10,13,15,18H,3-8,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUBCLYRCPAEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2CCCCCC2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-83-8
Record name Cycloheptanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H22BrN
  • Molecular Weight : 304.25 g/mol

The compound features a cycloheptanamine core linked to a 3,4-dimethoxyphenyl ethyl group, which is hypothesized to contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing the availability of certain neurotransmitters in the synaptic cleft.

Antidepressant-Like Effects

Given its structural relationship with other phenethylamines, there is potential for this compound to possess antidepressant-like properties. Compounds in this class have been shown to modulate serotonin levels and exhibit behavioral improvements in animal models of depression.

Case Studies and Experimental Data

  • In Vivo Studies : Research involving related compounds has indicated that phenethylamines can significantly reduce behavioral despair in rodent models when administered acutely. These findings suggest that this compound may similarly influence mood-related behaviors.
  • Cell Culture Studies : In vitro studies on structurally analogous compounds have shown that they can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential application for this compound in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential neuroprotective and antidepressant-like effects
3,4-DimethoxyphenethylamineStructureKnown for mood enhancement and neuroprotection
2-(3',5'-Dimethoxybenzylidene) cyclopentanoneStructureExhibits neuroprotective effects in ischemic models

Comparison with Similar Compounds

Table 1: Key Properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine Hydrobromide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Functional Groups Salt Form Purity/Yield
Target Compound (CAS 1609406-83-8) C₁₇H₂₇NO₂·HBr 358 3.83 Cycloheptanamine, dimethoxyphenyl Hydrobromide 95%
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 ~2.1* Benzamide, dimethoxyphenyl None 80% yield
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) C₈H₁₁NO₂·HCl 189.64 0.28 Phenethylamine, dihydroxyphenyl Hydrochloride Not reported
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ 233.31 ~1.8* Cyclohexanone, hydroxyphenyl None Not reported

*Estimated via computational models due to lack of experimental data.

Key Observations :

  • The methoxy groups in the target compound and Rip-B contrast with the hydroxyl groups in dopamine HCl, which may reduce metabolic oxidation but limit hydrogen-bonding interactions .
  • The cycloheptanamine ring introduces steric bulk absent in dopamine’s simpler phenethylamine structure or Rip-B’s benzamide scaffold .

Pharmacological and Functional Implications

  • The methoxy groups may confer resistance to catechol-O-methyltransferase (COMT)-mediated degradation, a limitation observed in dopamine .
  • Rip-B : The benzamide group could confer protease resistance, but its lower LogP (~2.1) may reduce membrane permeability compared to the target compound .
  • Dopamine HCl : As a neurotransmitter, its hydroxyl groups are critical for receptor binding but render it susceptible to rapid enzymatic breakdown, limiting therapeutic utility without structural modifications .

Data Tables

Table 2: NMR Data for Selected Compounds (Where Available)

Compound ¹H-NMR Shifts (Key Peaks) ¹³C-NMR Shifts (Key Peaks) Source
Rip-B δ 7.70 (benzamide NH), δ 3.85 (OCH₃) δ 167.5 (C=O), δ 56.1 (OCH₃)
Dopamine HCl δ 6.75–6.85 (aromatic H), δ 2.75 (CH₂NH₂) δ 145.2 (C-OH), δ 35.8 (CH₂NH₂)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide
Reactant of Route 2
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N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide

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